molecular formula C11H20N2O4 B1346407 (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-92-7

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1346407
CAS RN: 862372-92-7
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-NSHDSACASA-N
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Description

“(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O4 . It is also known by other names such as “1-Boc-3-Aminopiperidine-3-carboxylic acid” and "1-n-boc-3-amino-piperidine-3-carboxylic acid" .


Molecular Structure Analysis

The molecular weight of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is 244.29 g/mol . The InChI code for this compound is "InChI=1S/C11H20N2O4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” include a molecular weight of 244.29 g/mol and a molecular formula of C11H20N2O4 .

Scientific Research Applications

Pharmaceutical Research

This compound is used in the synthesis of various pharmaceuticals . It is particularly useful in the development of drugs that target the GABAA receptor . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Synthesis of Piperidine Derivatives

Piperidine derivatives have a wide range of applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of these derivatives .

Development of TACE Inhibitors

TACE (Tumor necrosis factor-alpha converting enzyme) inhibitors are a class of drugs that have potential applications in the treatment of various diseases such as rheumatoid arthritis and cancer . This compound is used in the synthesis of selective TACE inhibitors .

Production of HDL-Elevating Agents

HDL (High-Density Lipoprotein) is often referred to as “good cholesterol”. This compound is used in the synthesis of agents that can elevate the levels of HDL in the body, potentially reducing the risk of heart disease .

Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives

α-Sulfonyl hydroxamic acids are a class of compounds that have shown potential as therapeutic agents. This compound is used in the synthesis of these derivatives .

Production of Iboga-Alkaloid Family Chemicals

Iboga-alkaloids are a class of compounds derived from the Iboga plant. They have been studied for their potential use in treating addiction. This compound is used in the synthesis of chemicals in the Iboga-alkaloid family .

Inhibition of MRTF-A

MRTF-A (Myocardin-related transcription factor A) is a protein that plays a crucial role in the epithelial-mesenchymal transition (EMT), a process involved in cancer progression. This compound has been found to inhibit MRTF-A, suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Peptide Synthesis

This compound is used in peptide synthesis, a process used to create peptides, which are short chains of amino acid monomers linked by peptide bonds .

properties

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650266
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

862372-92-7
Record name 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862372-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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